Iloperidone Impurity 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Iloperidone and Its Receptor Antagonism

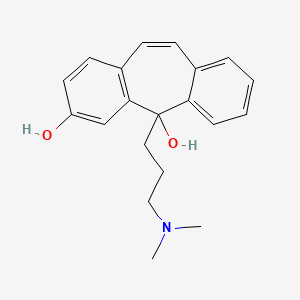

Iloperidone, known commercially as Fanapt, Fanapta, and Zomaril, is an FDA-approved antipsychotic inhibitor used in the treatment of schizophrenia. It acts as an antagonist at several receptors, including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. Pharmacogenomic studies have also associated single nucleotide polymorphisms with enhanced response to iloperidone in the acute treatment of schizophrenia. Its classification as an 'atypical' antipsychotic is due to its serotonin receptor antagonism, distinct from the dopamine antagonism primarily seen in typical antipsychotics. This drug's impurity profile, including impurities like 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (5), plays a critical role in its synthesis and pharmacological effect (Avendra et al., 2013).

Development and Validation of Analytical Methods

The development of sensitive and precise analytical methods, such as reverse-phase UPLC, for quantifying iloperidone and its impurities in bulk and dosage forms is crucial. These methods provide insights into the drug's stability under various conditions and contribute to understanding its pharmacokinetics and pharmacodynamics. An example is the work done by Landge et al. (2014), who developed a UPLC method for determining iloperidone and its eight potential impurities in drug substances and products, thereby aiding in quality control and regulatory compliance (Landge et al., 2014).

Genetic Associations with Iloperidone Efficacy

Research like that conducted by Lavedan et al. (2009) on the whole genome association study in a clinical trial of iloperidone reveals critical insights. They found single nucleotide polymorphisms (SNPs) within the NPAS3 gene and other loci associated with iloperidone efficacy in schizophrenia treatment. Understanding these genetic associations can pave the way for personalized medicine approaches in psychotropic therapy (Lavedan et al., 2009).

Synthesis and Production Processes

The synthesis process of iloperidone, including the handling of its impurities, is vital for ensuring the drug's purity and efficacy. Researchers like Solanki et al. (2014) have described improved processes for synthesizing iloperidone with high purity, free from potential impurities. Such work is essential for producing effective and safe pharmaceuticals (Solanki et al., 2014).

Safety And Hazards

Propiedades

Número CAS |

170170-50-0 |

|---|---|

Nombre del producto |

Iloperidone Impurity 3 |

Fórmula molecular |

C24H28FNO5 |

Peso molecular |

429.49 |

Apariencia |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)